1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound that features a combination of pyrazine, piperidine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone typically involves multiple steps:
-
Formation of the Pyrazine Intermediate:
- Starting with 2-chloropyrazine, a nucleophilic substitution reaction with dimethylamine can be performed to introduce the dimethylamino group.
- Reaction conditions: This step usually requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
-
Synthesis of the Piperidine Intermediate:
- The piperidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as 1,5-dibromopentane and ammonia.
- Reaction conditions: This step often requires heating and the use of a solvent like ethanol.
-
Coupling of Pyrazine and Piperidine Intermediates:
- The pyrazine intermediate is then coupled with the piperidine intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: This step is typically carried out in an inert atmosphere, such as nitrogen, and in a solvent like dichloromethane (DCM).
-
Formation of the Isoxazole Moiety:
- The isoxazole ring is synthesized separately, often starting from 3,5-dimethyl-4-nitroisoxazole.
- Reaction conditions: This step may involve reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.
-
Final Coupling:
- The final step involves coupling the isoxazole moiety with the previously synthesized intermediate.
- Reaction conditions: This step may require a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine and isoxazole rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profiles.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or receptors involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
Comparison with Similar Compounds
- 1-(3-(Pyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- 1-(3-(Dimethylamino)pyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Comparison:
- Uniqueness: The presence of the dimethylamino group on the pyrazine ring and the specific arrangement of the piperidine and isoxazole moieties make 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone unique in its chemical properties and potential biological activities.
- Differences: Variations in the substituents on the pyrazine or pyridine rings can significantly alter the compound’s reactivity, solubility, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12-15(13(2)26-21-12)10-16(24)23-9-5-6-14(11-23)25-18-17(22(3)4)19-7-8-20-18/h7-8,14H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCJIAPHMLLHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.